CephaelineHydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

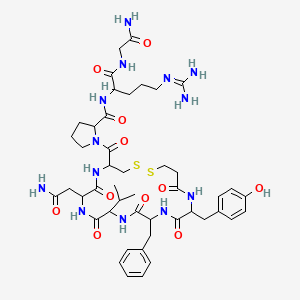

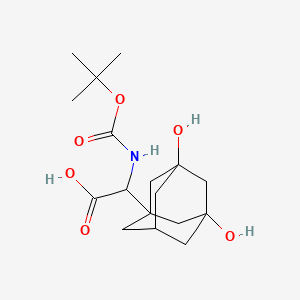

L’Hydrobromure de Céphaline est un alcaloïde naturel extrait des racines de la plante Cephaelis ipecacuanha. Il a été traditionnellement utilisé comme émétique et expectorant en médecine. Ces dernières années, il a suscité l’intérêt pour ses applications thérapeutiques potentielles dans divers domaines de recherche, notamment les applications médicales et industrielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’Hydrobromure de Céphaline peut être synthétisé par méthylation de la céphaline. Le processus implique la dissolution de la céphaline dans le méthanol et sa réaction avec l’acide bromhydrique pour former l’Hydrobromure de Céphaline . Les conditions de réaction comprennent généralement le maintien d’une basse température pour garantir la stabilité du composé pendant la synthèse.

Méthodes de production industrielle

Dans les environnements industriels, l’Hydrobromure de Céphaline est produit en extrayant la céphaline des racines de la plante Cephaelis ipecacuanha, suivie de sa méthylation et de sa réaction subséquente avec l’acide bromhydrique. Le processus est optimisé pour garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L’Hydrobromure de Céphaline subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Il peut subir des réactions de substitution, en particulier avec les halogènes.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont des agents réducteurs fréquemment utilisés.

Substitution : Les réactions d’halogénation utilisent souvent des réactifs comme le chlore ou le brome dans des conditions contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’Hydrobromure de Céphaline, qui peuvent avoir différentes propriétés pharmacologiques et applications .

Applications de la recherche scientifique

L’Hydrobromure de Céphaline a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme étalon de référence en chimie analytique pour l’identification et la quantification des alcaloïdes.

Biologie : Il est étudié pour ses effets potentiels sur les processus cellulaires et son rôle dans les voies de transduction du signal.

Médecine : Il a été exploré pour ses effets thérapeutiques potentiels, y compris son utilisation comme agent anticancéreux et dans le traitement des infections parasitaires.

Industrie : Il est utilisé dans le développement de nouveaux médicaments et comme précurseur pour la synthèse d’autres composés bioactifs .

Applications De Recherche Scientifique

CephaelineHydrobromide has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of alkaloids.

Biology: It is studied for its potential effects on cellular processes and its role in signal transduction pathways.

Medicine: It has been explored for its potential therapeutic effects, including its use as an anti-cancer agent and in the treatment of parasitic infections.

Industry: It is used in the development of new pharmaceuticals and as a precursor for the synthesis of other bioactive compounds .

Mécanisme D'action

L’Hydrobromure de Céphaline exerce ses effets en interagissant avec des cibles moléculaires et des voies spécifiques. Il est connu pour inhiber la synthèse des protéines en se liant aux sous-unités ribosomiques, empêchant ainsi l’élongation de la chaîne polypeptidique. Ce mécanisme est similaire à celui d’autres alcaloïdes dérivés de la plante Cephaelis ipecacuanha .

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorhydrate d’émétine : Un autre alcaloïde dérivé de la même plante, utilisé à des fins thérapeutiques similaires.

Chlorhydrate de Céphaline : Un composé étroitement apparenté ayant des propriétés pharmacologiques similaires.

Unicité

L’Hydrobromure de Céphaline est unique en raison de sa structure moléculaire spécifique, qui lui permet d’interagir avec différentes cibles moléculaires par rapport à ses analogues. Sa forme d’hydrobromure confère également des caractéristiques de solubilité et de stabilité distinctes, le rendant approprié pour diverses applications .

Propriétés

Formule moléculaire |

C28H39BrN2O4 |

|---|---|

Poids moléculaire |

547.5 g/mol |

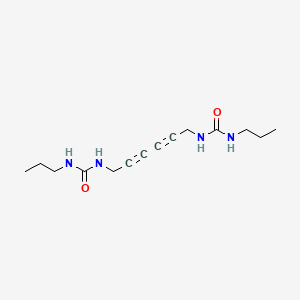

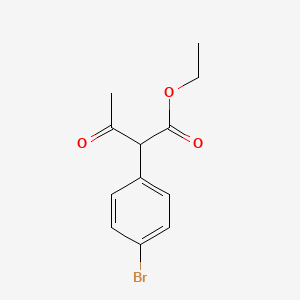

Nom IUPAC |

1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide |

InChI |

InChI=1S/C28H38N2O4.BrH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;1H |

Clé InChI |

IMINJYRRSNHIAA-UHFFFAOYSA-N |

SMILES canonique |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12285881.png)

![Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B12285889.png)